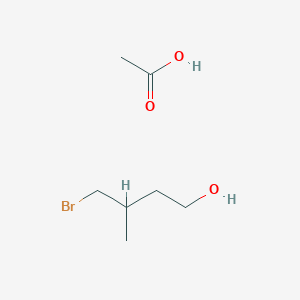

Acetic acid;4-bromo-3-methylbutan-1-ol

Description

The compound "Acetic acid;4-bromo-3-methylbutan-1-ol" is a mixture of acetic acid (CH₃COOH) and 4-bromo-3-methylbutan-1-ol (C₅H₁₁BrO). Acetic acid, a weak carboxylic acid, is widely used in chemical modifications due to its ability to introduce carboxyl (-COOH) groups. The evidence primarily focuses on acetic acid-modified sludge-based biochar (ASBB) for uranium (U(VI)) recovery from wastewater, highlighting its dual effect of pore expansion and functional group addition .

Properties

CAS No. |

56761-58-1 |

|---|---|

Molecular Formula |

C7H15BrO3 |

Molecular Weight |

227.10 g/mol |

IUPAC Name |

acetic acid;4-bromo-3-methylbutan-1-ol |

InChI |

InChI=1S/C5H11BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) |

InChI Key |

PBMJVERDIOUHBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CBr.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methylbutan-1-Ol

Reaction Conditions :

- Reagents : 3-Methylbutan-1-ol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

- Mechanism :

- HBr Route : Acid-catalyzed nucleophilic substitution (SN₂) at the primary alcohol, with HBr acting as both acid and bromide source.

- PBr₃ Route : Direct bromination via the formation of a phosphorus intermediate, enabling higher selectivity.

Optimization :

Hydrobromination of 3-Methyl-1-Butene

Reaction Conditions :

- Reagents : 3-Methyl-1-butene reacts with HBr in the presence of peroxides for anti-Markovnikov addition.

- Mechanism : Radical-mediated hydrobromination ensures the bromide adds to the less substituted carbon.

Challenges :

- Requires strict control of peroxide concentration to avoid polymerization.

- Lower yield (60–75%) compared to alcohol bromination.

Esterification to Acetic Acid 4-Bromo-3-Methylbutan-1-Ol

The ester is synthesized via two methods: Fischer esterification and acylation with acetic anhydride .

Fischer Esterification

- Reagents : 4-Bromo-3-methylbutan-1-ol, acetic acid, and concentrated H₂SO₄.

- Mechanism : Acid-catalyzed nucleophilic acyl substitution (PADPED mechanism: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Optimization :

Acylation with Acetic Anhydride

- Reagents : Acetic anhydride, catalytic H₂SO₄ or solid acid catalysts (e.g., Amberlyst-15).

- Mechanism : Acetic anhydride acts as both acylating agent and solvent, with acid catalysts accelerating the reaction.

Advantages :

- Faster reaction time (1–2 hours) and higher yield (90–95%).

- Solid acid catalysts enable easy separation and reuse, reducing waste.

Industrial Adaptation :

- Continuous flow reactors with immobilized catalysts enhance scalability (e.g., tubular reactors in Patent CN110240543B).

Comparative Analysis of Methods

| Parameter | Fischer Esterification | Acetic Anhydride Acylation |

|---|---|---|

| Yield | 85–90% | 90–95% |

| Reaction Time | 4–6 hours | 1–2 hours |

| Catalyst | H₂SO₄ | Solid acids (e.g., Amberlyst) |

| Scalability | Moderate | High (continuous flow) |

| Byproducts | Water | Acetic acid |

Key Findings :

- Acetic anhydride method is superior for industrial applications due to higher efficiency and catalyst reusability.

- Fischer esterification remains valuable for small-scale synthesis where anhydride availability is limited.

Optimization Strategies

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Esterification: The compound can undergo esterification with acetic acid to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nucleophiles: Hydroxide ions, alkoxide ions.

Catalysts: Acid catalysts for esterification reactions.

Major Products Formed

Aldehydes and Carboxylic Acids: From oxidation reactions.

Alcohols and Ethers: From substitution reactions.

Esters: From esterification reactions.

Scientific Research Applications

Acetic acid;4-bromo-3-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of acetic acid;4-bromo-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol and acetic acid groups can undergo oxidation and esterification reactions. These interactions can modulate biological pathways and influence the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Functional Group Content in Modified Biochars

| Modifier | -COOH (mmol/g) | -OH (mmol/g) | -COO⁻ (mmol/g) |

|---|---|---|---|

| Unmodified SBB | 0.02 | 0.12 | 0.08 |

| ASBB | 0.09 | 0.13 | 0.12 |

| HNO₃-Modified | 0.05 | 0.15 | 0.10 |

Data derived from Boehm titration and FTIR analysis .

2.2. Adsorption Performance

ASBB achieves a U(VI) removal rate of 97.8% under optimal conditions (pH 6.0, 5 min contact time), surpassing many similar adsorbents:

Table 2: Uranium Adsorption Kinetics

| Adsorbent | Pseudo-Second-Order Rate Constant (κ₂, g/mg·min⁻¹) | Equilibrium Time (min) |

|---|---|---|

| ASBB | 0.045 | 5 |

| Fe₃O₄-Modified | 0.018 | 30 |

| Unmodified SBB | 0.005 | 60 |

2.3. Structural and Surface Properties

- Pore Structure: ASBB exhibits a 32% increase in specific surface area (SSA) compared to unmodified SBB due to acetic acid’s pore-expanding effect. In contrast, HNO₃ reduces SSA by 15% due to excessive oxidation .

- Surface Chemistry : XPS analysis confirms U(VI) binds to ASBB via -COO⁻ groups (binding energy at 288.86 eV for C=O), unlike Fe₃O₄-modified biochar, where U(VI) adsorption relies on electrostatic interactions .

2.4. Regeneration and Reusability

ASBB retains 93% efficiency after five adsorption-desorption cycles, outperforming:

Mechanistic Insights

Acetic acid’s dual effect involves:

Pore Expansion : Enhances accessibility to adsorption sites.

-COOH Group Addition: Facilitates chemisorption via monodentate coordination with U(VI) . In contrast, modifiers like HNO₃ or HCl lack this dual functionality, resulting in lower adsorption capacities.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 4-bromo-3-methylbutan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

4-Bromo-3-methylbutan-1-ol can be synthesized via the bromination of 3-methylbutan-1-ol using hydrobromic acid (HBr) under controlled conditions. A two-step approach is often employed:

Alcohol activation : The hydroxyl group is first converted to a better leaving group (e.g., via tosylation or protonation with H₂SO₄).

Nucleophilic substitution : HBr replaces the leaving group in an SN2 mechanism. Steric hindrance from the branched 3-methyl group may reduce reaction efficiency, necessitating elevated temperatures (70–90°C) and extended reaction times .

Optimization : Use anhydrous HBr to minimize side reactions (e.g., elimination). Monitoring by TLC or GC-MS ensures reaction completion .

Advanced Question: How does acetic acid function as both a solvent and a reactant in the synthesis of metal-organic frameworks (MOFs)?

Methodological Answer:

Acetic acid serves dual roles in MOF synthesis:

- Solvent : Its high polarity and ability to dissolve metal acetates (e.g., Cu, Co, Ni) enable homogeneous reaction conditions.

- Reactant : Acetate ions act as weak bases, deprotonating organic ligands like trimesic acid (H₃BTC) to facilitate coordination with metal nodes. For example, HKUST-1 synthesis with Cu(II) acetate in acetic acid yields a porous framework with hierarchical structures .

Key Variables : - Metal acetate selection (Cu vs. Co/Ni/Bi) dictates MOF topology.

- Reaction temperature (80–120°C) and solvent purity influence crystallinity.

Contradictions : Co and Bi systems under similar conditions form non-porous 2D polymers, highlighting metal-dependent reactivity .

Basic Question: What analytical techniques are most effective for characterizing acetic acid and its derivatives in reaction mixtures?

Methodological Answer:

- Titration : For quantifying acetic acid concentration (e.g., NaOH titration with phenolphthalein; error margins <5% require precise volumetric tools) .

- GC-MS : Identifies volatile derivatives (e.g., esters). For 4-bromo-3-methylbutan-1-ol, electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 86 for the butanol backbone) .

- NMR : ¹H NMR distinguishes acetic acid (δ 2.1 ppm, singlet) from ester derivatives (e.g., δ 4.1 ppm for –OCH₂– in isoamyl acetate) .

Advanced Question: What mechanistic insights explain the esterification of 4-bromo-3-methylbutan-1-ol with acetic acid under acidic conditions?

Methodological Answer:

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution :

Protonation : Acetic acid’s carbonyl oxygen is protonated, enhancing electrophilicity.

Nucleophilic attack : The alcohol’s hydroxyl oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation and elimination : Loss of water yields the ester (e.g., 4-bromo-3-methylbutyl acetate).

Challenges :

- Steric hindrance from the 3-methyl group slows nucleophilic attack, requiring excess acetic acid or elevated temperatures (80–100°C).

- Competing elimination (forming alkenes) is mitigated by using dilute H₂SO₄ (0.1–1 M) .

Basic Question: How do the physical properties (e.g., solubility, pKa) of acetic acid influence its utility in biphasic reaction systems?

Methodological Answer:

- Solubility : Acetic acid’s miscibility with polar (water) and nonpolar (ether) solvents enables phase-transfer catalysis. For example, in esterifications, it partitions into the aqueous phase, driving equilibrium toward product formation .

- Acidity : With pKa ≈ 4.76, acetic acid protonates alcohols to form oxonium ions, accelerating nucleophilic substitution. In contrast, stronger acids (e.g., H₂SO₄) risk side reactions (e.g., dehydration) .

Advanced Question: How do catalytic systems affect the regioselectivity of bromination in branched alcohols like 3-methylbutan-1-ol?

Methodological Answer:

- HBr/H₂SO₄ : Promotes SN2 bromination at the primary carbon, but steric hindrance in 3-methylbutan-1-ol reduces yield.

- PBr₃ : Preferable for tertiary alcohols; however, competing elimination dominates with secondary substrates.

- Contradictions : Studies on ethanol oxidation show alkali-doped Pt/Al₂O₃ shifts selectivity from acetic acid to ethyl acetate, suggesting similar catalyst tuning could optimize brominated alcohol synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.